molecular formula C13H7N5O4S B2603204 Methyl 3-((dinitrilomethyl)diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate CAS No. 1025634-76-7

Methyl 3-((dinitrilomethyl)diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No. B2603204
CAS RN: 1025634-76-7
M. Wt: 329.29
InChI Key: TZLQIMUAEMNZJS-WUKNDPDISA-N
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Description

Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthetic Methodologies and Applications

Synthetic Utilities of O-Phenylenediamines : This review discusses synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines with various electrophilic reagents, underscoring the broad utility of such compounds in medicinal chemistry and potentially overlapping with the synthetic versatility of the specified methyl ester compound (Ibrahim, 2011).

Azo Derivatives Synthesis : A review on the synthetic routes of azo derivatives highlights the significance of azo coupling and diazotization reactions, which could be relevant for compounds containing diazenyl groups, offering insights into their potential applications in creating materials with specific properties (Shah et al., 2021).

Chemical Properties and Applications

Condensed Thiophenes in Petroleum : A review focusing on condensed thiophenes found in petroleum offers insights into the toxicity, biodegradation, and environmental fate of such compounds. Although the specific methyl ester compound is not mentioned, this review provides context on the broader class of thiophene-based compounds, hinting at environmental considerations and potential biotechnological applications (Kropp & Fedorak, 1998).

Biological Activity of Heterocyclic Systems : A review on the biological activity of functionally substituted 1,3,4-thia(oxa)diazoles emphasizes the pharmacological importance of such heterocyclic systems. This literature might indirectly suggest possible bioactive applications of structurally or functionally related compounds, including those with benzothiophene and carboxylate functionalities (Lelyukh, 2019).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

methyl 3-(dicyanomethyldiazenyl)-5-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O4S/c1-22-13(19)12-11(17-16-7(5-14)6-15)9-4-8(18(20)21)2-3-10(9)23-12/h2-4,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLQIMUAEMNZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N=NC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(dicyanomethyldiazenyl)-5-nitro-1-benzothiophene-2-carboxylate

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